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Compound of Interest

Compound Name: 6-Hydrazinylquinoline

Cat. No.: B094128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Hydrazinylquinoline, identified by CAS number 16023-69-1, is a quinoline derivative with

significant potential in medicinal chemistry and drug development. Its chemical structure,

featuring a hydrazine group attached to the quinoline scaffold, makes it a versatile building

block for the synthesis of a wide array of bioactive molecules. Research into quinoline

derivatives has revealed their promise as anticancer, anti-inflammatory, and antibacterial

agents. This technical guide provides a comprehensive overview of the known properties,

synthesis, and biological activities of 6-hydrazinylquinoline and its closely related derivatives,

offering valuable insights for researchers in the field.

Physicochemical Properties
A clear understanding of the physicochemical properties of 6-hydrazinylquinoline is

fundamental for its application in research and development. The table below summarizes the

key properties of both the free base and its hydrochloride salt.
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Property 6-Hydrazinylquinoline
6-Hydrazinylquinoline
Hydrochloride

CAS Number 16023-69-1 120209-22-5[1]

Chemical Formula C₉H₉N₃ C₉H₁₀ClN₃[1]

Molecular Weight 159.19 g/mol 195.65 g/mol [1]

Appearance Brown solid White powder

Purity ≥98%[1] Not specified

Storage Sealed in dry, 2-8°C[1] Not specified

Synthesis and Experimental Protocols
While a detailed, step-by-step experimental protocol for the synthesis of 6-
hydrazinylquinoline is not readily available in the reviewed literature, the general synthetic

approach involves the reaction of a 6-haloquinoline (typically 6-chloroquinoline) with hydrazine

hydrate. This nucleophilic aromatic substitution reaction is a common method for introducing a

hydrazine moiety onto an aromatic ring.

A general procedure for the synthesis of quinoline hydrazone derivatives from a

hydrazinylquinoline precursor is as follows. This can be adapted for the synthesis of various

derivatives for screening purposes.

General Experimental Protocol: Synthesis of Quinoline Hydrazone Derivatives

Dissolution: Dissolve the 6-hydrazinylquinoline (1 equivalent) in a suitable solvent, such as

ethanol.

Addition of Aldehyde/Ketone: To the solution, add the desired aldehyde or ketone (1

equivalent).

Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to the reaction

mixture.
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Reaction: Reflux the mixture for an appropriate time (typically monitored by Thin Layer

Chromatography, TLC).

Isolation: After the reaction is complete, cool the mixture and isolate the solid product by

filtration.

Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol) and

recrystallize if necessary to obtain the pure hydrazone derivative.

Note: This is a generalized protocol and may require optimization for specific substrates.

Biological Activity and Potential Therapeutic
Applications
Derivatives of 6-hydrazinylquinoline, particularly its hydrazone analogues, have

demonstrated a broad spectrum of biological activities. The following sections detail the key

findings in the areas of anticancer, anti-inflammatory, and antibacterial research.

Anticancer Activity
Quinoline-based compounds are known to exhibit significant anticancer properties. While

specific IC50 values for 6-hydrazinylquinoline are not available, studies on its dihydrazone

derivatives have shown potent activity against various cancer cell lines.

Table of Anticancer Activity for Quinoline Dihydrazone Derivatives
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Compound

BGC-823
(Gastric
Cancer) IC50
(µM)

BEL-7402
(Hepatoma)
IC50 (µM)

MCF-7 (Breast
Cancer) IC50
(µM)

A549 (Lung
Cancer) IC50
(µM)

Derivative 3a 21.54 25.61 19.83 34.32

Derivative 3b 10.23 12.87 7.016 15.43

Derivative 3c 8.99 10.32 7.05 13.21

Derivative 3d 15.76 18.92 14.37 28.65

5-FU (Control) 12.31 15.78 10.24 18.97

Data from a study on quinoline-based dihydrazone derivatives.[2]

These results indicate that modifications of the 6-hydrazinylquinoline scaffold can lead to

compounds with significant cytotoxic effects against various cancer cell lines, with some

derivatives showing higher potency than the standard chemotherapeutic agent 5-fluorouracil

(5-FU).[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of the synthesized compounds can be determined using the 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells per well and

incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of the test compounds and

a vehicle control.

Incubation: Incubate the plates for 48 hours.

MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

Formazan Solubilization: Remove the supernatant and add dimethyl sulfoxide (DMSO) to

dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm)

using a microplate reader.

IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values from the dose-

response curves.

Anti-inflammatory Activity
Quinoline derivatives have been investigated for their anti-inflammatory properties. While

specific data for 6-hydrazinylquinoline is lacking, related compounds have been shown to

inhibit key inflammatory pathways. A common in vitro method to assess anti-inflammatory

potential is the albumin denaturation assay.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at

various concentrations, bovine serum albumin (BSA), and phosphate-buffered saline (PBS).

Incubation: Incubate the mixture at 37°C for 20 minutes.

Heating: Heat the mixture at 72°C for 5 minutes to induce denaturation.

Cooling: Cool the samples to room temperature.

Absorbance Measurement: Measure the absorbance of the solution at 660 nm.

Inhibition Calculation: Calculate the percentage inhibition of protein denaturation using a

standard drug like diclofenac sodium as a positive control.

Antibacterial Activity
Quinoline hydrazone derivatives have shown promising antibacterial activity against a range of

pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify

this activity.

Table of Antibacterial Activity for Quinolyl Hydrazone Derivatives
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Compound
S. aureus MIC
(µg/mL)

B. subtilis MIC
(µg/mL)

E. coli MIC
(µg/mL)

P. aeruginosa
MIC (µg/mL)

Derivative 18b 12.5 25 50 100

Derivative 18d 6.25 12.5 25 50

Derivative 18h 12.5 25 50 100

Derivative 18j 6.25 12.5 25 50

Data from a study on quinoline based hydrazone analogues.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the compounds can be determined using the broth microdilution method.

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable

broth medium in a 96-well microtiter plate.

Bacterial Inoculum: Add a standardized bacterial suspension to each well.

Incubation: Incubate the plates at 37°C for 24 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action
The diverse biological activities of quinoline derivatives are attributed to their ability to modulate

various cellular signaling pathways. While the specific mechanisms for 6-hydrazinylquinoline
are yet to be fully elucidated, research on related compounds provides valuable insights.

Anticancer Mechanisms
Several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis

are targeted by quinoline derivatives.
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PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and

is often hyperactivated in cancer. Quinoline-based compounds have been developed as

inhibitors of key kinases in this pathway, such as PI3K, Akt, and mTOR.[4]

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a tyrosine kinase

that, upon activation, triggers downstream signaling cascades promoting cell proliferation.

Quinoline derivatives have been designed as EGFR inhibitors.

NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation

and cancer by regulating the expression of genes involved in cell survival and proliferation.

Some quinoline compounds have been shown to inhibit NF-κB activation.[5]
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Click to download full resolution via product page

Caption: PI3K/Akt/mTOR pathway inhibition by quinoline derivatives.
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Caption: EGFR signaling pathway inhibition by quinoline derivatives.
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Caption: NF-κB signaling pathway inhibition by quinoline derivatives.

Antibacterial Mechanism
The antibacterial action of quinoline derivatives, particularly fluoroquinolones, is well-

established. They primarily target bacterial DNA gyrase (a type II topoisomerase) and

topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination
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in bacteria. By inhibiting these enzymes, quinoline compounds disrupt critical cellular

processes, leading to bacterial cell death. The hydrazone derivatives of quinoline may also act

through similar mechanisms.
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Caption: Inhibition of bacterial DNA gyrase by quinoline derivatives.

Conclusion and Future Directions
6-Hydrazinylquinoline (CAS 16023-69-1) is a valuable scaffold for the development of novel

therapeutic agents. While there is a lack of specific biological data for the parent compound, its

derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and

antibacterial agents. The versatility of the quinoline and hydrazine moieties allows for the

generation of large libraries of compounds for high-throughput screening.

Future research should focus on:

Detailed Synthesis and Characterization: Elucidation and publication of a detailed, optimized

synthesis protocol for 6-hydrazinylquinoline.
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Biological Screening of the Parent Compound: A thorough evaluation of the anticancer, anti-

inflammatory, and antibacterial activities of 6-hydrazinylquinoline itself to establish a

baseline for structure-activity relationship (SAR) studies.

Mechanism of Action Studies: In-depth investigation into the specific molecular targets and

signaling pathways modulated by 6-hydrazinylquinoline and its most potent derivatives.

Pharmacokinetic and Toxicological Profiling: Assessment of the ADMET (absorption,

distribution, metabolism, excretion, and toxicity) properties of promising lead compounds to

evaluate their drug-likeness and potential for in vivo studies.

By addressing these research gaps, the full therapeutic potential of 6-hydrazinylquinoline and

its derivatives can be unlocked, paving the way for the development of novel and effective

treatments for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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